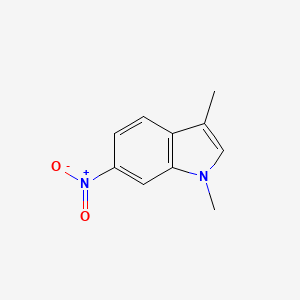
1,3-Dimethyl-6-nitroindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-6-nitroindole is a chemical compound with the empirical formula C12H14N2O3 . It’s a derivative of indole, a heterocyclic compound that’s prominent in many natural and non-natural products of biological and pharmaceutical importance .
Synthesis Analysis
The synthesis of 1,2,3-trisubstituted indoles, which includes 1,3-Dimethyl-6-nitroindole, can be achieved through a one-pot, three-component protocol. This involves a Fischer indolisation–indole N-alkylation sequence . The process is rapid, operationally straightforward, and generally high yielding . It draws upon readily available building blocks such as aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of 1,3-Dimethyl-6-nitroindole includes a nitro group (-NO2) attached to the 6th carbon of the indole ring and two methyl groups (-CH3) attached to the 1st and 3rd carbons of the indole ring .Chemical Reactions Analysis
The electrophilicity of 3-nitroindole derivatives, including 1,3-Dimethyl-6-nitroindole, has been evaluated and found to be in the nitrostyrene range . This means they are sufficiently electrophilic to interact with common dienes .Applications De Recherche Scientifique
Nitration and Derivatives Synthesis
- The nitration of methyl-substituted indole-3-aldehydes, including 1,3-dimethylindole derivatives, has been studied for the synthesis of nitroindole derivatives. This process is significant in the development of novel compounds with potential applications in various fields (Berti, Settimo, & Livi, 1964).
- Research on the nitration of dimethyl 1-substituted indole-2,3-dicarboxylates led to the synthesis of a range of nitro- and aminoindole derivatives. These compounds could have applications in medicinal chemistry and materials science (Miki et al., 2007).
Nucleotide Analogues
- 5-Nitroindole, a closely related compound, has been studied as a universal base analogue in oligodeoxynucleotides. Its high duplex stability and indiscriminate pairing with the four natural bases suggest potential applications in genetic research and biotechnology (Loakes & Brown, 1994).
Methodologies in Organic Synthesis
- The development of a method for N-methylation of indoles using dimethyl carbonate included the successful methylation of 6-nitroindole. This research contributes to environmentally safer and less toxic methodologies in organic synthesis, which can be applied at an industrial scale (Jiang et al., 2001).
Polymer Synthesis
- A study on the electrochemical synthesis of high-quality poly(5-nitroindole) films demonstrated the potential of nitroindole derivatives in the production of conducting polymers. These polymers show promise in applications like light-emitting diodes and other electronic devices (Xu et al., 2005).
Safety and Hazards
The safety data sheet for 6-Nitroindole, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is suspected of causing genetic defects . It’s recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
Propriétés
IUPAC Name |
1,3-dimethyl-6-nitroindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-6-11(2)10-5-8(12(13)14)3-4-9(7)10/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSJSOBFUOGWKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C=CC(=C2)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-6-nitro-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate](/img/structure/B2403751.png)

![ethyl 2-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate](/img/structure/B2403754.png)
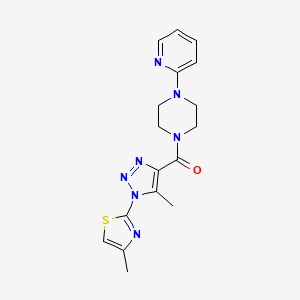
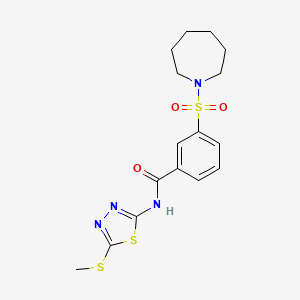

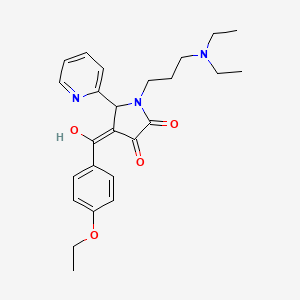
![N-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2403762.png)
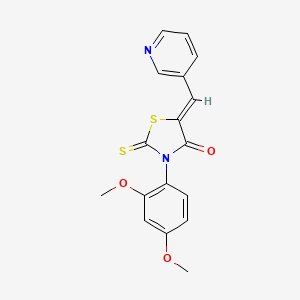
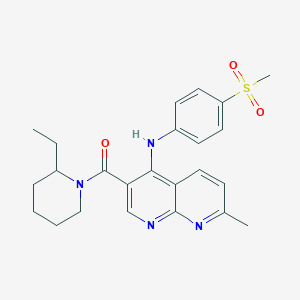


![1-[2-(Tert-butoxy)ethoxy]-3-nitrobenzene](/img/structure/B2403771.png)
![2-[(1,3-Thiazol-2-yloxy)methyl]pyridine](/img/structure/B2403773.png)